molecular formula C11H15ClN2O B2452580 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine CAS No. 1247062-82-3

2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine

Cat. No.: B2452580
CAS No.: 1247062-82-3
M. Wt: 226.7
InChI Key: UTCGPJJMSDDOSE-UHFFFAOYSA-N
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Description

2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine is a chemical compound with the molecular formula C11H15ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position and a 4-methylcyclohexyl group attached via an oxygen atom at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-methylcyclohexanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-((4-methylcyclohexyl)oxy)pyrimidine derivative .

Scientific Research Applications

2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The chlorine atom and the 4-methylcyclohexyl group contribute to its binding affinity and specificity for target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a 4-methylcyclohexyl group, which confer specific chemical properties and reactivity. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .

Properties

IUPAC Name

2-chloro-4-(4-methylcyclohexyl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-2-4-9(5-3-8)15-10-6-7-13-11(12)14-10/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCGPJJMSDDOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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